Product packaging for 3-Bromo-4-chlorobenzaldehyde(Cat. No.:CAS No. 86265-88-5)

3-Bromo-4-chlorobenzaldehyde

Cat. No.: B1286361
CAS No.: 86265-88-5
M. Wt: 219.46 g/mol
InChI Key: AKDABJGHOOCVKX-UHFFFAOYSA-N
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Description

Contextualization within Halogenated Aromatic Aldehydes Chemistry

Halogenated aromatic aldehydes are a class of organic compounds characterized by a benzene (B151609) ring bearing one or more halogen atoms and an aldehyde (-CHO) functional group. The presence of halogens (fluorine, chlorine, bromine, iodine) significantly influences the chemical reactivity of the aromatic ring and the aldehyde group. These compounds are pivotal in organic synthesis, serving as precursors for a multitude of chemical transformations.

The electron-withdrawing nature of the bromine and chlorine atoms in 3-Bromo-4-chlorobenzaldehyde deactivates the aromatic ring towards electrophilic substitution, while also directing incoming groups to specific positions. This distinct reactivity profile allows for selective chemical modifications, a crucial aspect in the multi-step synthesis of complex target molecules.

Significance as a Versatile Synthetic Intermediate in Organic Synthesis

The true value of this compound lies in its capacity to serve as a versatile intermediate in the synthesis of a diverse range of organic compounds. chemicalbook.com The aldehyde functional group can undergo a variety of reactions, including oxidation to a carboxylic acid, reduction to an alcohol, and participation in numerous carbon-carbon bond-forming reactions such as the Wittig, Horner-Wadsworth-Emmons, and aldol (B89426) reactions.

Furthermore, the bromine and chlorine substituents provide additional reaction sites for cross-coupling reactions like the Suzuki, Heck, and Sonogashira reactions. These powerful synthetic tools enable the introduction of a wide range of substituents, including alkyl, aryl, and alkynyl groups, at the positions of the halogen atoms. This dual reactivity of the aldehyde and the halogenated ring makes this compound a highly sought-after precursor in the construction of complex molecular frameworks.

Overview of Current Research Landscape and Key Academic Applications

Current research on this compound and its derivatives spans various domains of chemical science, with a particular emphasis on medicinal chemistry and materials science. In medicinal chemistry, this compound is a key starting material for the synthesis of novel heterocyclic compounds with potential biological activities. arabjchem.orgnahrainuniv.edu.iqjst.go.jptsijournals.com For instance, it has been utilized in the preparation of compounds with antimicrobial and enzyme-inhibiting properties. The specific substitution pattern of this compound is often crucial for achieving the desired therapeutic effect.

In the realm of materials science, halogenated aromatic compounds are precursors to various functional materials. The bromine and chlorine atoms can influence the electronic properties and solid-state packing of molecules, which is critical for applications in organic electronics and nonlinear optics.

Below is a table summarizing some of the key properties of this compound:

PropertyValue
Molecular Formula C₇H₄BrClO
Molecular Weight 219.46 g/mol nih.gov
Appearance White to light yellow solid chembk.com
Melting Point 70 °C echemi.com
Boiling Point 277.8 °C echemi.com
CAS Number 86265-88-5 nih.gov

Identification of Underexplored Research Avenues and Scientific Objectives

Despite its established utility, there remain several underexplored avenues for research involving this compound. A key objective for future studies is the development of more efficient and environmentally benign synthetic methods for its preparation and subsequent transformations. This includes the exploration of novel catalytic systems for its selective functionalization.

Another promising area of research is the investigation of its use in the synthesis of novel classes of ligands for catalysis and new materials with unique photophysical properties. The strategic placement of the bromo and chloro substituents could be leveraged to fine-tune the electronic and steric properties of these molecules. Furthermore, a deeper exploration of the biological activities of derivatives of this compound could lead to the discovery of new therapeutic agents.

The following table outlines some of the common reactions and transformations involving this compound:

Reaction TypeReagentsProduct Type
Oxidation Potassium permanganate, Chromium trioxideCarboxylic acids
Reduction Sodium borohydride (B1222165), Lithium aluminium hydrideAlcohols
Wittig Reaction Phosphonium ylidesAlkenes
Suzuki Coupling Boronic acids, Palladium catalystBiaryls
Heck Reaction Alkenes, Palladium catalystSubstituted alkenes

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H4BrClO B1286361 3-Bromo-4-chlorobenzaldehyde CAS No. 86265-88-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-bromo-4-chlorobenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrClO/c8-6-3-5(4-10)1-2-7(6)9/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKDABJGHOOCVKX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C=O)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20555082
Record name 3-Bromo-4-chlorobenzaldehyde
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.46 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

86265-88-5
Record name 3-Bromo-4-chlorobenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20555082
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-bromo-4-chlorobenzaldehyde
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Advanced Synthetic Methodologies and Process Optimization for 3 Bromo 4 Chlorobenzaldehyde

Established Synthetic Routes to 3-Bromo-4-chlorobenzaldehyde

Traditional synthesis of this compound relies on well-documented chemical transformations, primarily through the direct halogenation of a substituted benzaldehyde (B42025) or via multi-step pathways involving functional group interconversions.

Halogenation Reactions of Substituted Benzaldehydes

The most direct approach to synthesizing this compound is the electrophilic aromatic substitution of 4-chlorobenzaldehyde (B46862). In this reaction, the starting material is treated with a brominating agent. The directing effects of the substituents on the aromatic ring are crucial for the regioselectivity of this transformation. The chloro group is an ortho-, para-director, while the aldehyde group is a meta-director. Since the 3-position (meta to the aldehyde and ortho to the chloro group) is activated by the chloro group and deactivated by the aldehyde, the reaction can be guided to produce the desired isomer.

The reaction is typically carried out in the presence of a Lewis acid catalyst, such as iron(III) bromide (FeBr₃) or aluminum chloride (AlCl₃), which polarizes the bromine molecule (Br₂), making it a more potent electrophile.

Table 1: Representative Conditions for Direct Bromination of 4-Chlorobenzaldehyde

Starting MaterialBrominating AgentCatalystSolventTypical YieldReference
4-ChlorobenzaldehydeBromine (Br₂)Iron (Fe) powderDichloromethaneModerate orgsyn.org
4-ChlorobenzaldehydeBromine (Br₂)Aluminum chloride (AlCl₃)ChloroformVariable orgsyn.org
4-Fluorobenzaldehyde (B137897)*Bromine (Br₂)Iodine / Oleum (65% SO₃)Oleum>90% conversion googleapis.com

Note: Data for the analogous 4-fluorobenzaldehyde is included to illustrate reaction conditions, as detailed public data for the direct bromination of 4-chlorobenzaldehyde is sparse. The principles are chemically similar.

Multi-step Convergent Syntheses

Multi-step syntheses offer alternative pathways that can provide better regioselectivity and yield, often by building the molecule from precursors that already contain the desired substitution pattern.

Oxidation of 3-Bromo-4-chlorotoluene: One common multi-step route begins with 3-bromo-4-chlorotoluene. The methyl group of this precursor can be oxidized to an aldehyde to yield the final product. This can be achieved through various methods, including free-radical bromination of the benzylic position followed by hydrolysis, or by using specific oxidizing agents that convert the methyl group directly to an aldehyde. For instance, photooxidation using bromine and water under UV irradiation has been shown to convert toluene (B28343) derivatives to their corresponding carboxylic acids, with benzaldehydes being key intermediates. d-nb.info

Sandmeyer Reaction: The Sandmeyer reaction provides a reliable method for introducing a bromo substituent onto an aromatic ring via a diazonium salt intermediate. nih.gov A plausible route to this compound using this method starts with 3-chloro-4-aminobenzaldehyde. The amino group is first converted into a diazonium salt using sodium nitrite (B80452) (NaNO₂) and a strong acid like hydrobromic acid (HBr) at low temperatures (0°C). The resulting diazonium salt is then treated with a copper(I) bromide (CuBr) solution, which replaces the diazonium group with a bromine atom, yielding this compound with high regioselectivity. A reported yield for this specific transformation is 82%.

Table 2: Comparison of Multi-step Synthetic Routes

RouteStarting MaterialKey Transformation(s)AdvantagesChallenges
Oxidation3-Bromo-4-chlorotolueneOxidation of methyl groupUtilizes readily available precursorsMay require harsh oxidizing agents or multi-step benzylic halogenation/hydrolysis
Sandmeyer3-Chloro-4-aminobenzaldehydeDiazotization followed by substitution with CuBrHigh regioselectivityRequires synthesis of the specific aminobenzaldehyde precursor; diazonium salts can be unstable

Emerging and Sustainable Synthesis Approaches

Modern synthetic chemistry emphasizes the development of more efficient, safer, and environmentally benign processes. Research into the synthesis of this compound reflects these goals through the application of green chemistry principles and advanced catalytic methods.

Green Chemistry Principles in Halogenated Benzaldehyde Synthesis

A key focus of green chemistry is the replacement of hazardous reagents with safer alternatives. In the context of bromination, this involves moving away from the use of highly toxic and difficult-to-handle elemental bromine.

A notable green synthesis method, developed for the analogous 3-bromo-4-fluorobenzaldehyde, can be applied to the synthesis of this compound. google.com This process avoids the use of bromine gas and catalysts. The method involves:

Dissolving the 4-chlorobenzaldehyde starting material in a solvent like dichloromethane.

Preparing a separate aqueous solution of sodium bromide (NaBr) and hydrochloric acid (HCl), which generates hydrobromic acid (HBr) in situ.

Mixing the two solutions and then slowly adding an aqueous solution of sodium hypochlorite (B82951) (NaOCl). The hypochlorite oxidizes the bromide ions (Br⁻) to electrophilic bromine (Br⁺), which then substitutes the aromatic ring at the 3-position.

The use of ultrasonic agitation can enhance the reaction efficiency.

This method is advantageous because the raw materials are readily available, the risks are lower compared to using bromine gas, and it is more environmentally friendly. google.com Reported yields for the fluoro-analogue using this process are high, often exceeding 90%. google.com

Catalytic Methods for Selective Functionalization

The development of novel catalysts aims to improve the selectivity, efficiency, and conditions of chemical reactions. While specific advanced catalytic methods for the direct synthesis of this compound are not widely published, related research points to potential future directions.

For instance, photocatalysis offers a promising avenue for activating C-H bonds and performing selective halogenations under mild conditions. The photooxidation of toluene derivatives using bromine and water is one such example that proceeds under catalyst-free conditions with visible or UV light. d-nb.info

Furthermore, transition-metal-catalyzed cross-coupling and C-H activation reactions are powerful tools in modern organic synthesis. While more commonly used to build more complex molecules from halogenated benzaldehydes, future research may yield catalytic systems capable of direct and selective C-H bromination of 4-chlorobenzaldehyde, potentially using less expensive and more benign metal catalysts than those used in traditional methods.

Process Optimization and Scalability Studies for this compound Production

Optimizing a synthetic route for industrial production involves maximizing yield, purity, and throughput while minimizing costs and waste. For the synthesis of this compound, scalability studies focus on the most viable established routes.

For the direct bromination of 4-chlorobenzaldehyde, process optimization would involve a detailed study of reaction parameters:

Catalyst Loading: Minimizing the amount of Lewis acid catalyst to reduce cost and waste.

Temperature Control: Precisely controlling the reaction temperature to prevent side reactions, such as over-halogenation or decomposition.

Reaction Time: Determining the optimal reaction time to ensure complete conversion without product degradation.

Work-up Procedure: Developing an efficient extraction and purification protocol, such as crystallization, to isolate the product with high purity. A patent for a related compound mentions bulk melting crystallization as an effective purification step. google.com

For multi-step syntheses like the Sandmeyer reaction, scalability can be improved through modern chemical engineering techniques. Continuous flow chemistry, for example, offers significant advantages over traditional batch processing for reactions involving unstable intermediates like diazonium salts. In a flow system, small amounts of reagents are continuously mixed and reacted, allowing for better temperature control, improved safety, and potentially higher yields and purity. This approach could make the Sandmeyer route more attractive for large-scale industrial production.

Reaction Kinetics and Thermodynamic Considerations

The synthesis of this compound is governed by the principles of electrophilic aromatic substitution, where reaction kinetics and thermodynamic stability are crucial for optimizing yield and purity. The primary synthetic routes involve either the direct bromination of 4-chlorobenzaldehyde or the Sandmeyer reaction of a corresponding aminobenzaldehyde precursor.

In the direct bromination of 4-chlorobenzaldehyde, the existing substituents on the benzene (B151609) ring dictate the position of the incoming electrophile (Br⁺). The aldehyde group (-CHO) is a meta-director and deactivating, while the chlorine atom is an ortho-, para-director and also deactivating. The directing effects of these groups are in opposition. However, the activating effect of the chlorine at the ortho and para positions, combined with the deactivating effect of the aldehyde group, typically directs the incoming bromine to the position ortho to the chlorine and meta to the aldehyde, which is the C3 position.

The reaction rate is influenced by several factors including the choice of catalyst, temperature, and solvent. Lewis acid catalysts like AlCl₃ or FeBr₃ are often employed to polarize the bromine molecule, generating a more potent electrophile and thereby increasing the reaction rate. orgsyn.orggoogleapis.com For instance, a patented method for producing 3-bromobenzaldehyde (B42254) derivatives involves reacting benzaldehyde with bromine in the presence of a Lewis acid catalyst like aluminum chloride in a solvent such as 1,2-dichloroethane (B1671644) at temperatures between 30°C and 50°C. googleapis.com The rate of reaction is also dependent on the rate of addition of the halogen. orgsyn.org

An alternative approach involves the Sandmeyer reaction, which transforms an aromatic amino group into a halogen via a diazonium salt intermediate. wikipedia.org This method starts with 3-chloro-4-aminobenzaldehyde, which is diazotized with sodium nitrite (NaNO₂) and a hydrohalic acid (like HBr) at low temperatures (typically 0°C) to form the diazonium salt. This step is kinetically sensitive, as temperatures above 5°C can lead to decomposition of the unstable diazonium salt. The subsequent step involves the copper(I)-catalyzed substitution of the diazonium group with bromide. wikipedia.org This is a radical-nucleophilic aromatic substitution (SRNAr) that proceeds via a single-electron transfer mechanism catalyzed by copper(I), leading to the formation of an aryl radical and the loss of nitrogen gas. wikipedia.orgyoutube.com The reaction is thermodynamically driven by the formation of the highly stable dinitrogen molecule (N₂), which is a gas that escapes the solution, effectively making the reaction irreversible. youtube.com

Process optimization often involves balancing kinetic and thermodynamic factors to maximize the yield of the desired isomer and minimize byproducts. For example, using ultrasonic agitation can enhance reaction efficiency in certain bromination procedures. google.com

Table 1: Illustrative Reaction Parameters for Synthesis

Starting Material Reagents Catalyst Solvent Temperature (°C) Time Yield Reference
4-Chlorobenzaldehyde Bromine AlCl₃ Dichloromethane 30-40 2 hours (bromine addition) + 2 hours (stirring) ~88% googleapis.com
3-Chloro-4-aminobenzaldehyde NaNO₂, HBr, CuBr Copper(I) Bromide Water/HBr 0 (diazotization), 60 (bromination) - 82%
4-Fluorobenzaldehyde NaBr, NaOCl (in situ HBr) None (ultrasonic agitation) Dichloromethane 20-25 1 hour (NaOCl addition) + 30 min 90-92% google.com

Purification and Isolation Methodologies

The purification and isolation of this compound from the reaction mixture are critical steps to achieve the desired purity for subsequent applications. The methodology employed depends on the scale of the synthesis and the nature of the impurities present.

Following the synthesis, a typical work-up procedure involves quenching the reaction, followed by extraction and washing. For instance, after a bromination reaction, the mixture may be added to ice water to decompose the catalyst and any remaining reagents. googleapis.com The organic phase, containing the product, is then separated. This organic layer is often washed sequentially with water, a dilute base solution (like sodium carbonate or sodium metabisulfite) to remove acidic impurities or unreacted bromine, and finally with brine to facilitate drying. googleapis.com The organic solvent is then removed, often by rotary evaporation, to yield the crude product. orgsyn.org

Recrystallization is a common and effective method for purifying the crude solid. The choice of solvent is crucial; the ideal solvent should dissolve the compound well at an elevated temperature but poorly at room or lower temperatures, while impurities should remain either soluble or insoluble at all temperatures. For chalcone (B49325) derivatives synthesized from halogenated benzaldehydes, 95% ethanol (B145695) is often used for recrystallization. rsc.org The process involves dissolving the crude solid in a minimum amount of hot solvent, followed by slow cooling to allow for the formation of pure crystals, which are then collected by suction filtration. rsc.orgrsc.org The crystals are typically washed with a small amount of cold solvent to remove any residual impurities adhering to the surface. rsc.org

For syntheses conducted in aqueous environments, such as the Sandmeyer reaction, isolation may involve steam distillation to separate the volatile aldehyde from non-volatile salts and byproducts. rsc.org The distillate, containing the product, is then extracted with a suitable organic solvent like ether or dichloromethane. rsc.org The combined organic extracts are dried over an anhydrous drying agent (e.g., calcium chloride or sodium sulfate) and filtered, and the solvent is evaporated to isolate the product. rsc.orgrsc.org

In some modern synthetic protocols, bulk melting crystallization is employed. For example, a crude product obtained after desolventization can be purified by crystallization from its molten state at a controlled temperature, such as 31°C. google.com For highly pure samples or for the separation of closely related isomers, column chromatography is the method of choice. jetir.org Silica (B1680970) gel is a common stationary phase, and the mobile phase is typically a mixture of non-polar and polar solvents, such as hexane (B92381) and ethyl acetate. jetir.org The components of the mixture are separated based on their differential adsorption to the silica gel, allowing for the isolation of the pure compound. The purity of the final product is often verified using analytical techniques such as Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and spectroscopic methods like NMR. googleapis.com

Table 2: Common Purification and Isolation Techniques

Method Description Reagents/Solvents Purpose Reference
Liquid-Liquid Extraction Partitioning the product between an organic solvent and an aqueous layer. Dichloromethane or Ether, Water To separate the product from water-soluble impurities and salts. googleapis.comrsc.org
Washing Rinsing the organic phase with various aqueous solutions. Dilute Na₂CO₃, Water, Brine To neutralize acids, remove unreacted reagents, and aid in drying. googleapis.com
Recrystallization Dissolving the crude product in a hot solvent and allowing it to crystallize upon cooling. Ethanol, Aqueous Ethanol To remove soluble and insoluble impurities, yielding a high-purity solid. rsc.orgscielo.org.mx
Steam Distillation Separating volatile compounds from non-volatile materials using steam. Water (Steam) To isolate the product from a complex, non-volatile reaction mixture. rsc.org
Column Chromatography Separating components based on differential adsorption on a solid phase. Silica Gel, Hexane/Ethyl Acetate For high-purity separation of the product from byproducts and isomers. jetir.org
Bulk Melting Crystallization Crystallization from the molten state at a controlled temperature. None (Heat) A solvent-free method for purification. google.com

Reactivity and Derivatization Chemistry of 3 Bromo 4 Chlorobenzaldehyde

Electrophilic and Nucleophilic Reactivity of the Aldehyde Moiety

The aldehyde functional group in 3-bromo-4-chlorobenzaldehyde is a primary site for a variety of chemical transformations. The carbonyl carbon is electrophilic, making it susceptible to attack by nucleophiles, while the adjacent aldehydic proton is not readily abstracted. The presence of electron-withdrawing halogen substituents on the aromatic ring further enhances the electrophilicity of the carbonyl carbon.

Carbonyl condensation reactions are fundamental transformations that involve the reaction of an enolate or another nucleophile with a carbonyl compound. In the context of this compound, which lacks α-hydrogens, it typically acts as the electrophilic partner in crossed-aldol or Claisen-Schmidt condensations.

The general mechanism for a base-catalyzed aldol (B89426) condensation begins with the formation of a nucleophilic enolate from a carbonyl compound that possesses α-hydrogens. libretexts.org This enolate then attacks the electrophilic carbonyl carbon of a second carbonyl molecule, in this case, this compound. libretexts.orgyoutube.com The resulting tetrahedral alkoxide intermediate is subsequently protonated to yield a β-hydroxy carbonyl compound. libretexts.org In some cases, this aldol addition product can undergo dehydration to form an α,β-unsaturated carbonyl compound, which is the final product of an aldol condensation. libretexts.org

For instance, the Claisen-Schmidt condensation, a type of crossed aldol reaction, involves the reaction of an aromatic aldehyde (like this compound) with an aliphatic ketone or aldehyde in the presence of a base. grafiati.com This reaction is instrumental in the synthesis of chalcones and other related α,β-unsaturated ketones. One specific example is the reaction of acetophenone (B1666503) with a benzaldehyde (B42025) derivative in the presence of sodium hydroxide (B78521) to form a chalcone (B49325). rsc.org

The following table summarizes examples of condensation reactions involving substituted benzaldehydes:

Reactant 1Reactant 2Product TypeReference
This compoundAcetophenoneChalcone rsc.org
4-Chlorobenzaldehyde (B46862)2,4-DihydroxyacetophenoneFlavonoid Derivative grafiati.com
BenzaldehydeAcetoneα,β-Unsaturated Ketone rsc.org

The electrophilic carbonyl carbon of this compound is a prime target for a wide array of nucleophiles. These reactions typically proceed through a nucleophilic addition mechanism, where the nucleophile attacks the carbonyl carbon, leading to the formation of a tetrahedral intermediate that is subsequently protonated. evitachem.com

Common nucleophilic addition reactions involving this compound include:

Reduction: The aldehyde can be reduced to the corresponding alcohol, 3-bromo-4-chlorobenzyl alcohol, using reducing agents like sodium borohydride (B1222165) or lithium aluminum hydride. smolecule.com

Grignard Reactions: Reaction with Grignard reagents (organomagnesium halides) leads to the formation of secondary alcohols. For example, the reaction of 1-bromo-4-chlorobenzene (B145707) with magnesium followed by the addition of dimethylformamide (DMF) can be used to synthesize 4-chlorobenzaldehyde. walisongo.ac.id

Formation of Cyanohydrins: The addition of hydrogen cyanide (or a cyanide salt in the presence of acid) yields a cyanohydrin.

Acetal and Hemiacetal Formation: In the presence of alcohols and an acid or base catalyst, this compound can form hemiacetals and subsequently acetals. evitachem.com

Imines and Enamines: Reaction with primary or secondary amines can lead to the formation of imines (Schiff bases) and enamines, respectively. evitachem.com

Reactions Involving Halogen Substituents: Halogen Dance and Cross-Coupling Strategies

The bromine and chlorine atoms on the aromatic ring of this compound are key to its utility in building more complex molecular architectures through various cross-coupling reactions. The differential reactivity of the C-Br and C-Cl bonds allows for selective functionalization.

Transition metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. This compound is a suitable substrate for several of these reactions.

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction couples an organoboron compound (boronic acid or ester) with an organohalide. up.ac.za Due to the lower bond dissociation energy of the C-Br bond compared to the C-Cl bond, the bromine at the 3-position is generally more reactive in Suzuki-Miyaura couplings. This allows for selective coupling at the C-Br position while leaving the C-Cl bond intact for potential further functionalization. The reaction is tolerant of a wide range of functional groups and is a cornerstone of modern organic synthesis. up.ac.zanih.gov

Heck Reaction: The Heck reaction involves the palladium-catalyzed coupling of an aryl or vinyl halide with an alkene. chemie-brunschwig.chbeilstein-journals.org Similar to the Suzuki-Miyaura coupling, the greater reactivity of the C-Br bond allows for chemoselective vinylation at the 3-position of this compound. researchgate.net

Sonogashira Coupling: This reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and a copper co-catalyst. wikipedia.orgorganic-chemistry.org The reactivity order of the halides is I > Br > Cl, making the bromine atom of this compound the preferred site for coupling with a terminal alkyne. nrochemistry.comlibretexts.org This reaction provides a direct route to arylalkynes.

The following table provides a general overview of these cross-coupling reactions:

Reaction NameCoupling PartnersCatalyst SystemProduct Type
Suzuki-MiyauraOrganoboron Compound + OrganohalidePalladium Catalyst + BaseBiaryl
HeckAlkene + OrganohalidePalladium Catalyst + BaseSubstituted Alkene
SonogashiraTerminal Alkyne + OrganohalidePalladium Catalyst + Copper(I) Co-catalyst + BaseArylalkyne

C-H activation represents an increasingly important strategy in organic synthesis, aiming to directly functionalize otherwise inert C-H bonds. noelresearchgroup.com While direct C-H activation on the this compound ring itself is less common, the principles of C-H functionalization can be applied to its derivatives. nih.gov For instance, palladium-catalyzed C-H activation can be used for the selective functionalization of related aromatic compounds. smolecule.commt.com These methods offer an alternative to traditional cross-coupling reactions that require pre-functionalized starting materials. noelresearchgroup.com

Synthesis of Novel Derivatives and Analogs of this compound

The reactivity of this compound makes it a valuable starting material for the synthesis of a wide range of novel derivatives and analogs with potential applications in medicinal chemistry and materials science.

For example, it can be used as a precursor for the synthesis of chalcone derivatives, which are known to exhibit various biological activities. primescholars.com The condensation of this compound with substituted acetophenones can lead to a library of chalcones. primescholars.com Furthermore, these chalcones can be further modified to create heterocyclic compounds like pyrimidines. primescholars.com

The synthesis of (3S)-3-Amino-3-(3-bromo-4-chlorophenyl)propan-1-ol starts from this compound, which undergoes a condensation reaction with an appropriate amino alcohol, followed by reduction. smolecule.com This highlights the utility of the aldehyde as a scaffold for creating chiral molecules with potential biological relevance. smolecule.com

Additionally, derivatives of this compound can be used in the synthesis of more complex heterocyclic systems. For instance, it can be a component in multi-component reactions to generate pyran and pyridine (B92270) derivatives. mdpi.comptfarm.pl The halogen atoms also provide handles for further elaboration using the cross-coupling reactions mentioned previously, enabling the synthesis of complex biaryl and other coupled structures. vulcanchem.com

Preparation of Hydrazone Derivatives from this compound

Hydrazones are a class of organic compounds characterized by the R₁R₂C=NNH₂ structure. They are synthesized through the condensation reaction of a carbonyl compound, in this case, this compound, with hydrazine (B178648) or its derivatives. This reaction is typically acid-catalyzed and involves the elimination of a water molecule. youtube.com

The general synthesis of hydrazone derivatives from this compound involves reacting the aldehyde with a selected hydrazine derivative in a suitable solvent, such as ethanol (B145695) or methanol. The reaction mixture is often heated to facilitate the condensation and may be catalyzed by the addition of a small amount of acid, like hydrochloric acid. eijppr.com The resulting hydrazone product can then be isolated by filtration and purified by recrystallization.

A representative reaction scheme is as follows:

Reaction Scheme 1: General synthesis of hydrazone derivatives from this compound.

A variety of substituted hydrazines can be employed to generate a library of hydrazone derivatives, each with potentially unique chemical and physical properties. The table below illustrates some potential hydrazone derivatives that can be synthesized from this compound.

Hydrazine ReactantResulting Hydrazone Derivative Name
Hydrazine Hydrate(3-Bromo-4-chlorobenzylidene)hydrazine
Phenylhydrazine1-(3-Bromo-4-chlorobenzylidene)-2-phenylhydrazine
2,4-Dinitrophenylhydrazine1-(3-Bromo-4-chlorobenzylidene)-2-(2,4-dinitrophenyl)hydrazine
Thiosemicarbazide2-(3-Bromo-4-chlorobenzylidene)hydrazine-1-carbothioamide

Table 1: Examples of Hydrazone Derivatives from this compound.

Synthesis of Chalcone Derivatives via Aldol Condensation Utilizing Halogenated Benzaldehydes

Chalcones, or 1,3-diaryl-2-propen-1-ones, are bi-aromatic ketones that form the central core for a variety of important biological compounds. rltsc.edu.in They are typically synthesized via a Claisen-Schmidt condensation, which is a base-catalyzed aldol condensation reaction between an aromatic aldehyde and a ketone. nih.gov The use of halogenated benzaldehydes, such as this compound, in this reaction leads to the formation of correspondingly substituted chalcones.

The synthesis of chalcone derivatives from this compound involves its reaction with an appropriate acetophenone in the presence of a base, such as sodium hydroxide or potassium hydroxide. rsc.orgeijppr.com The reaction can be carried out in a solvent like ethanol or under solvent-free conditions by grinding the reactants together. rsc.orgjetir.org The aldol addition product readily dehydrates to form the stable, conjugated chalcone.

A general reaction scheme for the synthesis of chalcones from this compound is depicted below:

Reaction Scheme 2: General synthesis of chalcone derivatives from this compound.

By varying the substituent on the acetophenone, a diverse range of chalcone derivatives can be prepared. The following table provides examples of chalcone derivatives that can be synthesized using this methodology.

Acetophenone ReactantResulting Chalcone Derivative Name
Acetophenone1-Phenyl-3-(3-bromo-4-chlorophenyl)prop-2-en-1-one
4'-Methylacetophenone1-(p-Tolyl)-3-(3-bromo-4-chlorophenyl)prop-2-en-1-one
4'-Methoxyacetophenone1-(4-Methoxyphenyl)-3-(3-bromo-4-chlorophenyl)prop-2-en-1-one
4'-Chloroacetophenone1-(4-Chlorophenyl)-3-(3-bromo-4-chlorophenyl)prop-2-en-1-one

Table 2: Examples of Chalcone Derivatives from this compound.

Formation of Schiff Bases and Imines

Schiff bases, also known as imines, are compounds containing a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group, but not hydrogen. masterorganicchemistry.com They are formed by the condensation of a primary amine with an aldehyde or ketone. youtube.com The reaction is often reversible and can be driven to completion by the removal of water. libretexts.org

The synthesis of Schiff bases from this compound is achieved by reacting it with a primary amine in a suitable solvent, typically an alcohol. ijcrt.org The reaction is often catalyzed by a few drops of a weak acid, such as acetic acid. vulcanchem.com The mixture is usually heated under reflux to facilitate the formation of the imine.

The general reaction for the formation of Schiff bases from this compound is shown below:

Reaction Scheme 3: General synthesis of Schiff bases from this compound.

A wide array of primary amines can be used to generate a corresponding variety of Schiff base derivatives. The table below lists some examples of Schiff bases that can be synthesized from this compound.

Primary Amine ReactantResulting Schiff Base/Imine Derivative Name
AnilineN-(3-Bromo-4-chlorobenzylidene)aniline
p-ToluidineN-(3-Bromo-4-chlorobenzylidene)-4-methylaniline
4-FluoroanilineN-(3-Bromo-4-chlorobenzylidene)-4-fluoroaniline
BenzylamineN-(3-Bromo-4-chlorobenzylidene)-1-phenylmethanamine

Table 3: Examples of Schiff Base and Imine Derivatives from this compound.

Applications of 3 Bromo 4 Chlorobenzaldehyde in Advanced Chemical Synthesis

Precursor in Medicinal Chemistry for Bioactive Molecules

3-Bromo-4-chlorobenzaldehyde is a valuable precursor in the design and synthesis of bioactive molecules with potential therapeutic applications. smolecule.combldpharm.comnih.gov Its aldehyde functional group and halogen substituents provide reactive sites for a variety of chemical transformations, enabling the construction of diverse molecular architectures.

Design and Synthesis of Potential Pharmaceutical Intermediates

The strategic placement of bromo and chloro groups on the benzaldehyde (B42025) ring makes this compound a key starting material for synthesizing pharmaceutical intermediates. smolecule.combldpharm.comnih.gov These intermediates are crucial components in the multi-step synthesis of active pharmaceutical ingredients (APIs). For instance, the aldehyde group can undergo reactions such as condensation and reductive amination to introduce new functional groups and build molecular complexity. evitachem.com A notable example involves the condensation reaction between this compound and 6-methylnicotinic acid to form N-(3-Bromo-4-chlorophenyl)-6-methylnicotinamide, a pharmaceutical intermediate. evitachem.com

The reactivity of the halogen atoms, particularly the bromine, allows for cross-coupling reactions like the Suzuki-Miyaura coupling, which are instrumental in forming carbon-carbon bonds and constructing biaryl structures commonly found in drug molecules. rsc.org This versatility allows medicinal chemists to systematically modify the structure of the resulting molecules to optimize their pharmacological properties.

Building Blocks for Drug Scaffolds

Drug scaffolds are core molecular frameworks upon which various functional groups are appended to create a library of potential drug candidates. This compound serves as a foundational building block for constructing such scaffolds. biosynth.com Its derivatives have been investigated for their potential as scaffolds for new anticancer drugs, with some exhibiting significant cytotoxic effects on human cancer cell lines. The ability to functionalize the molecule at the aldehyde and halogen positions provides a pathway to synthesize a wide range of derivatives, each with potentially unique biological activities. This makes it a valuable tool in the drug discovery process, where the goal is to identify novel compounds that can interact with specific biological targets.

Intermediate in Agrochemical Development

In the field of agrochemicals, this compound is utilized as an intermediate for the development of new pesticides, including herbicides, insecticides, and fungicides. bldpharm.com The presence of halogens in the molecular structure is often associated with enhanced biological activity in agrochemical compounds.

Synthesis of Herbicides, Insecticides, and Fungicides

The synthesis of various agrochemicals leverages the reactivity of this compound. For example, it is a known intermediate in the production of pyrethroid insecticides. googleapis.com The aldehyde group can be transformed into other functional groups, such as oximes and hydrazones, which are important in the synthesis of various pesticides. The compound's derivatives have been explored for their potential as fungicides, with some showing inhibitory effects on metalloenzymes crucial for fungal growth.

Structure-Activity Relationship in Agrochemical Analogs

The study of structure-activity relationships (SAR) is fundamental to designing more effective and selective agrochemicals. By systematically modifying the structure of a lead compound and observing the effect on its biological activity, chemists can identify the key molecular features responsible for its desired properties. This compound and its analogs are used in SAR studies to understand how the type and position of halogen substituents influence the efficacy of pesticides. This knowledge aids in the rational design of new agrochemical analogs with improved performance and reduced environmental impact. For instance, the aquatic toxicity of various aldehydes has been studied to develop quantitative structure-activity relationship (QSAR) models that can predict the environmental impact of new compounds. oup.com

Utilization in Materials Science and Polymer Chemistry

The applications of this compound extend beyond the life sciences into the realm of materials science and polymer chemistry. smolecule.combldpharm.com Its reactive nature makes it a suitable monomer or precursor for the synthesis of novel polymers and functional materials. The presence of halogen atoms can impart specific properties, such as flame retardancy or altered electronic characteristics, to the resulting materials. It can also be used in the production of dyes and pigments.

Monomer for Polymerization Reactions

This compound is a key building block, or monomer, utilized in the field of polymer science. ambeed.com Its distinct chemical structure, featuring a reactive aldehyde group and two different halogen substituents on the aromatic ring, makes it a valuable component in the synthesis of complex polymers. Specifically, it has been identified as a monomer for the creation of Covalent Organic Frameworks (COFs). bldpharm.combldpharm.com COFs are a class of porous, crystalline polymers with highly ordered structures, and the specific functionalities of monomers like this compound are crucial for directing the assembly of these advanced materials.

The aldehyde group on the molecule can readily participate in condensation reactions, such as imine formations, which are common linkages in COF synthesis. The bromine and chlorine atoms provide additional reactive sites that can be used for subsequent post-synthetic modification of the polymer, allowing for the fine-tuning of the material's properties. While detailed polymerization schemes are specific to individual research goals, the compound's classification as a COF monomer points to its role in creating highly structured, porous materials through polymerization. bldpharm.combldpharm.com

Development of Functional Organic Materials

The utility of this compound extends to the broader development of functional organic materials, where it serves as a versatile building block. bldpharm.com Its potential applications are noted in the creation of Metal-Organic Frameworks (MOFs), materials for Organic Light-Emitting Diodes (OLEDs), and other electronic and optical materials. bldpharm.combldpharm.com

The fundamental reactivity of the molecule is key to these applications. The aldehyde group can form Schiff bases, which are crucial for designing the linkers used in MOFs. smolecule.com In these materials, the aldehyde and halogen atoms can act as coordination sites for metal nodes, enabling the construction of porous frameworks with tailored properties for applications like gas storage or catalysis. The presence of both bromine and chlorine offers distinct reactivity for selective cross-coupling reactions, such as Suzuki-Miyaura coupling, allowing for the programmed assembly of complex organic molecules used in electronic materials. The halogenated aromatic structure is also a common feature in molecules designed for optical and electronic applications due to its influence on the material's photophysical and conductive properties. The compound serves as a precursor for synthesizing more complex molecules and materials where its unique halogenation pattern is a critical design element. smolecule.com

Table of Chemical Properties

PropertyValueSource(s)
CAS Number 86265-88-5 sigmaaldrich.com
Molecular Formula C7H4BrClO sigmaaldrich.com
Molecular Weight 219.46 g/mol sigmaaldrich.com
Melting Point 70°C sigmaaldrich.com
Boiling Point 277.8±20.0°C (at 760 Torr) sigmaaldrich.com

Advanced Spectroscopic and Computational Characterization of 3 Bromo 4 Chlorobenzaldehyde and Its Derivatives

Vibrational Spectroscopy for Structural Elucidation

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FTIR) and Raman techniques, is instrumental in identifying the functional groups and probing the structural framework of a molecule by analyzing its vibrational modes.

The analysis of related compounds, such as 2-bromo-4-chlorobenzaldehyde (B1282380) and other benzaldehyde (B42025) derivatives, provides a basis for predicting the FTIR spectrum. The strong electron-withdrawing nature of the aldehyde group, along with the bromine and chlorine substituents, influences the electronic distribution and bond vibrations within the benzene (B151609) ring.

Key predicted vibrational bands for 3-bromo-4-chlorobenzaldehyde are detailed below:

Aldehyde C-H Stretching: A characteristic pair of weak to medium bands is expected around 2850-2870 cm⁻¹ and 2750-2770 cm⁻¹. The latter is particularly diagnostic for the aldehyde C-H bond.

Carbonyl (C=O) Stretching: A very strong and sharp absorption band is predicted in the region of 1690-1710 cm⁻¹. The conjugation with the aromatic ring slightly lowers this frequency compared to non-conjugated aldehydes. The presence of electron-withdrawing halogens on the ring is expected to shift this band to a higher wavenumber.

Aromatic C=C Stretching: The benzene ring vibrations are expected to produce several bands of variable intensity in the 1400-1600 cm⁻¹ region. Key absorptions are anticipated near 1585 cm⁻¹ and 1475 cm⁻¹.

Aromatic C-H In-Plane Bending: These vibrations typically appear in the 1000-1300 cm⁻¹ range.

C-Cl and C-Br Stretching: The carbon-halogen stretching vibrations are expected in the fingerprint region. The C-Cl stretch is predicted to appear around 700-800 cm⁻¹, while the C-Br stretch is anticipated at a lower frequency, typically between 500-650 cm⁻¹.

Table 1: Predicted FTIR Vibrational Frequencies for this compound

Predicted Frequency (cm⁻¹) Intensity Vibrational Assignment
~2860 Weak-Medium Aldehyde C-H Stretch
~2760 Weak-Medium Aldehyde C-H Stretch (Fermi Resonance)
~1705 Strong, Sharp Carbonyl (C=O) Stretch
~1585 Medium-Strong Aromatic C=C Stretch
~1475 Medium Aromatic C=C Stretch
~1200 Medium Aromatic C-H In-plane Bending
~820 Strong C-H Out-of-plane Bending (Aromatic)
~750 Medium-Strong C-Cl Stretch

Raman spectroscopy provides complementary information to FTIR. It relies on the inelastic scattering of monochromatic light, and transitions that result in a change in molecular polarizability are Raman active. While C=O stretching is visible in both, symmetric vibrations and non-polar bonds often produce stronger signals in Raman spectra.

For this compound, the following Raman shifts are predicted:

Aromatic Ring Vibrations: The symmetric "ring breathing" vibration of the substituted benzene ring is expected to produce a strong and sharp signal, likely around 1000-1100 cm⁻¹. Aromatic C=C stretching vibrations will also be prominent near 1600 cm⁻¹.

Carbonyl (C=O) Stretching: The C=O stretch will appear as a strong band, typically in the same region as in the FTIR spectrum (1690-1710 cm⁻¹).

C-H Stretching: Aromatic and aldehydic C-H stretching vibrations are expected in the 3000-3100 cm⁻¹ and 2700-2900 cm⁻¹ regions, respectively.

Halogen Vibrations: The C-Cl and C-Br stretching vibrations are also Raman active and would appear at their characteristic low frequencies.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is a powerful technique for determining the precise structure of a molecule by probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C.

The ¹H NMR spectrum provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. In this compound, there are three aromatic protons and one aldehydic proton, each with a distinct chemical shift.

The predicted chemical shifts (δ) are influenced by the anisotropic effect of the benzene ring and the electronic effects of the substituents. The aldehyde group (-CHO) is strongly deshielding, as are the electronegative halogen atoms.

Aldehydic Proton (H-C=O): This proton is highly deshielded and is expected to appear as a singlet far downfield, typically in the range of δ 9.9-10.1 ppm.

Aromatic Protons:

H-2: This proton is ortho to the aldehyde group and will be significantly deshielded. It is expected to appear as a doublet.

H-5: This proton is ortho to the chlorine atom and meta to the aldehyde and bromine atoms. It is expected to appear as a doublet.

H-6: This proton is ortho to the bromine atom and meta to the aldehyde group. It will be deshielded and appear as a doublet of doublets, coupling to both H-2 and H-5 (though ortho and meta couplings have different magnitudes).

Based on substituent additivity rules and data from similar compounds, the following chemical shifts can be predicted.

Table 2: Predicted ¹H NMR Chemical Shifts for this compound (in CDCl₃)

Proton Assignment Predicted δ (ppm) Multiplicity Expected Coupling Constant (J) in Hz
Aldehyde-H ~10.0 Singlet (s) N/A
H-2 ~8.1 Doublet (d) J ≈ 2 Hz (meta coupling)
H-6 ~7.8 Doublet of Doublets (dd) J ≈ 8 Hz (ortho), J ≈ 2 Hz (meta)

The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms in a molecule. For this compound, seven distinct signals are expected: one for the carbonyl carbon and six for the aromatic carbons.

Carbonyl Carbon (C=O): This carbon is highly deshielded and will appear significantly downfield, predicted to be in the range of δ 190-195 ppm.

Aromatic Carbons: The chemical shifts of the ring carbons are influenced by the attached substituents.

C-1 (ipso-CHO): The carbon bearing the aldehyde group is deshielded, expected around δ 135-138 ppm.

C-3 (ipso-Br) and C-4 (ipso-Cl): Carbons directly attached to halogens have their shifts influenced by both electronegativity and heavy atom effects. C-Cl is expected around δ 138-142 ppm, and C-Br is predicted to be slightly more upfield, around δ 125-130 ppm.

C-2, C-5, C-6: These carbons, bearing hydrogen atoms, will appear in the typical aromatic region of δ 125-135 ppm, with their exact shifts determined by the ortho, meta, and para relationships to the three substituents.

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound (in CDCl₃)

Carbon Assignment Predicted δ (ppm)
C=O ~191
C-4 (ipso-Cl) ~140
C-1 (ipso-CHO) ~136
C-6 ~134
C-2 ~132
C-5 ~130

While no experimental 2D NMR data is available, its application can be predicted for unambiguous structural confirmation.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would confirm the coupling relationships between the aromatic protons. A cross-peak would be expected between H-5 and H-6 (strong, ortho coupling) and between H-2 and H-6 (weaker, meta coupling). No correlations would be seen for the aldehydic proton singlet.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. It would show correlations between H-2 and C-2, H-5 and C-5, H-6 and C-6, and the aldehydic proton and the carbonyl carbon. This would definitively assign the signals for the protonated carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two or three bonds, which is crucial for assigning quaternary (non-protonated) carbons. Key expected correlations include:

The aldehydic proton would show correlations to C-1 and C-2.

H-2 would show correlations to the carbonyl carbon, C-6, and the ipso-carbon C-4.

H-6 would show correlations to C-1, C-2, C-4, and C-5.

These combined techniques would allow for the complete and unambiguous assignment of all proton and carbon signals, confirming the 3-bromo-4-chloro substitution pattern.

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry is a cornerstone analytical technique for determining the molecular weight and elucidating the structure of compounds through the analysis of their fragmentation patterns. For halogenated compounds like this compound, mass spectrometry provides unambiguous confirmation of the presence and number of halogen atoms through their distinct isotopic signatures.

Electron Ionization Mass Spectrometry (EIMS) is a hard ionization technique that imparts significant energy to the analyte molecule, leading to extensive and informative fragmentation. The mass spectrum of this compound is characterized by a molecular ion peak (M⁺) and a series of fragment ions resulting from the cleavage of specific bonds.

The molecular ion peak is particularly distinctive due to the isotopic distribution of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio). This results in a characteristic cluster of peaks for the molecular ion (M, M+2, M+4), immediately indicating the presence of one bromine and one chlorine atom.

Common fragmentation pathways for benzaldehydes and halogenated aromatic compounds under electron ionization include:

Loss of a hydrogen radical (-H•): This leads to a stable [M-1]⁺ ion.

Loss of the formyl radical (-CHO•): This results in the formation of a bromochlorophenyl cation, [M-29]⁺. nist.gov

Loss of halogen atoms: Cleavage of the carbon-halogen bond can lead to the expulsion of a bromine radical ([M-Br]⁺) or a chlorine radical ([M-Cl]⁺). nih.gov The relative ease of cleavage often depends on the bond strength.

Sequential losses: Further fragmentation of primary ions can occur, such as the loss of carbon monoxide (CO) from the [M-H]⁺ ion.

The fragmentation pattern provides a veritable fingerprint for the molecule, allowing for its identification and structural confirmation.

Table 1: Predicted Key Ions in the EIMS of this compound

IonDescriptionPredicted m/z (for ⁷⁹Br, ³⁵Cl)
[C₇H₄BrClO]⁺•Molecular Ion (M⁺•)218
[C₇H₃BrClO]⁺Loss of H•217
[C₆H₄BrCl]⁺•Loss of CO190
[C₆H₃BrCl]⁺Loss of CHO•189
[C₇H₄ClO]⁺Loss of Br•139
[C₇H₄BrO]⁺Loss of Cl•183

Note: m/z values are for the most abundant isotopes. The full spectrum would show isotopic clusters for each bromine- and chlorine-containing fragment.

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous determination of a compound's elemental composition. By measuring the mass-to-charge ratio (m/z) to a very high degree of accuracy (typically to four or more decimal places), HRMS can distinguish between ions of the same nominal mass but different elemental formulas.

For this compound, with the chemical formula C₇H₄BrClO, HRMS provides a precise mass measurement that serves as definitive proof of its composition. The theoretical exact mass can be calculated based on the masses of the most abundant isotopes (¹²C, ¹H, ⁷⁹Br, ³⁵Cl). This experimental value is then compared to the theoretical value, with a match within a few parts per million (ppm) confirming the formula. This technique is crucial for differentiating the target compound from other potential isomers or compounds with similar nominal masses. nih.gov

Table 2: HRMS Data for this compound

ParameterValue
Molecular FormulaC₇H₄BrClO
Exact Mass217.91341 Da
Monoisotopic Mass217.91341 Da

Source: Data computed by PubChem. nih.gov

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. rigaku.com This technique provides detailed information on bond lengths, bond angles, and intermolecular interactions, which are fundamental to understanding the physical and chemical properties of a material.

While the specific crystal structure of this compound is not widely reported, extensive research on related substituted benzaldehyde derivatives provides significant insight into the structural motifs that govern their solid-state assemblies. nih.govrsc.org Single-crystal X-ray diffraction studies on halogenated benzaldehydes reveal how intermolecular interactions, such as hydrogen bonds, halogen bonds (C-Br···O, C-Cl···O), and π-π stacking, dictate the crystal packing. nih.govrsc.org

In derivatives of benzaldehyde, the carbonyl group frequently participates in weak C-H···O hydrogen bonds, forming synthons that link molecules into larger networks. nih.gov The presence of bromine and chlorine atoms introduces the possibility of halogen bonding, an important non-covalent interaction where the halogen atom acts as an electrophilic region, interacting with a nucleophile (like the oxygen of a carbonyl group). These interactions, along with π-π stacking between the aromatic rings, play a crucial role in stabilizing the crystal lattice. rsc.org The specific positions of the bromo and chloro substituents influence the geometry and strength of these interactions, leading to different packing arrangements and physical properties. nih.gov

The conformation of a molecule, which describes the spatial arrangement of its atoms, is often flexible in solution but is fixed in the solid state. X-ray crystallography provides a precise snapshot of this solid-state conformation. For substituted benzaldehydes, a key conformational feature is the orientation of the aldehyde group relative to the benzene ring. ias.ac.in

In the crystalline state, the molecule typically adopts a low-energy conformation. For many benzaldehyde derivatives, the aldehyde group is found to be coplanar with the benzene ring to maximize π-conjugation. However, steric hindrance from bulky substituents can cause the aldehyde group to twist out of the plane. The study of various substituted benzaldehydes in the crystalline state allows for a detailed analysis of bond lengths and angles. For instance, the C-Br and C-Cl bond lengths and the various angles within the benzene ring can be determined with high precision. This structural data is vital for understanding steric and electronic effects within the molecule and for computational modeling studies. rsc.org

Advanced Chromatographic Techniques for Purity Assessment and Separation

Chromatography is a fundamental technique for the separation, identification, and purification of individual components from a mixture. For a compound like this compound, techniques such as Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are essential for assessing its purity and for isolating it from reaction byproducts or isomers.

Gas chromatography is particularly well-suited for the analysis of volatile and thermally stable compounds like this compound. In GC, the sample is vaporized and transported by a carrier gas through a column. Separation is achieved based on the differential partitioning of components between the stationary phase lining the column and the mobile gas phase. A sensitive detector at the end of the column, often a mass spectrometer (GC-MS), allows for both quantification and identification of the eluted compounds. This technique is highly effective for determining the purity of a sample and for separating isomers of halogenated benzaldehydes. rsc.org

High-Performance Liquid Chromatography (HPLC) is a versatile technique used for separating compounds in a liquid mobile phase. It is particularly useful for less volatile compounds or for derivatives of this compound that may not be suitable for GC. Separation is based on the compound's affinity for the stationary phase (often silica-based) and its solubility in the mobile phase. By varying the composition of the mobile phase and the nature of the stationary phase (e.g., normal-phase or reverse-phase), a high degree of separation can be achieved. HPLC is widely used for purity assessment in quality control and for the preparative separation of compounds. nih.govrsc.org

Computational Chemistry and Theoretical Studies

Molecular Dynamics Simulations for Dynamic Behavior

Molecular Dynamics (MD) simulations serve as a powerful computational microscope to investigate the dynamic behavior of molecules, providing insights into conformational landscapes, intermolecular interactions, and solvent effects that are often inaccessible through experimental methods alone. For this compound, MD simulations can elucidate how the molecule behaves over time in different environments, such as in aqueous solution or interacting with biological macromolecules.

The foundation of a reliable MD simulation is an accurate force field, which is a set of parameters describing the potential energy of the system. For halogenated aromatic compounds like this compound, standard force fields may be insufficient. Advanced force fields, such as the CHARMM General Force Field (CGenFF), have been specifically parameterized to handle complex interactions involving halogens. nih.govnih.gov These parameterizations often include features like virtual particles to accurately model "sigma-holes," regions of positive electrostatic potential on halogen atoms (in this case, bromine and chlorine), which are crucial for describing directional non-covalent interactions known as halogen bonds. nih.govnih.gov

A typical MD simulation of this compound would involve placing the molecule in a simulation box filled with a chosen solvent, often water, to mimic physiological conditions. The system's energy is first minimized to remove any unfavorable contacts. Subsequently, the system is gradually heated and equilibrated to the desired temperature and pressure. Finally, a production run is performed, during which the trajectories of all atoms are calculated by integrating Newton's equations of motion over a set period, often spanning nanoseconds to microseconds.

Analysis of these trajectories can reveal key aspects of the molecule's dynamic behavior:

Conformational Flexibility: The orientation of the aldehyde group (-CHO) relative to the benzene ring is a key conformational feature. MD simulations can quantify the rotational barrier around the C-C bond connecting the aldehyde to the ring and determine the preferred dihedral angles.

Solvation Structure: The simulations can map the distribution of solvent molecules around the solute. This can reveal, for example, the specific arrangement of water molecules around the polar aldehyde group and the hydrophobic halogenated ring, providing insights into its solubility and hydration dynamics.

Intermolecular Interactions: In concentrated solutions or in the presence of other molecules (e.g., proteins), MD can identify and characterize the predominant non-covalent interactions, such as hydrogen bonds to the aldehyde oxygen, and halogen bonds involving the bromine and chlorine atoms. beilstein-journals.org

Table 1: Typical Parameters for a Molecular Dynamics Simulation of this compound
ParameterTypical Value / MethodPurpose
Force FieldCHARMM General Force Field (CGenFF) with halogen bond parametersTo accurately model atomic interactions.
Solvent ModelTIP3P WaterTo simulate an aqueous environment.
Simulation BoxCubic, with periodic boundary conditionsTo simulate a bulk system and avoid edge effects.
Temperature300 KTo simulate room temperature conditions.
Pressure1 atmTo simulate standard atmospheric pressure.
Simulation Time100 nsTo sample a sufficient range of molecular conformations and interactions.
Time Step2 fsThe interval for integrating equations of motion.

By analyzing simulation outputs such as the radius of gyration, radial distribution functions, and interaction energies, researchers can build a comprehensive model of the dynamic behavior of this compound, which is essential for understanding its chemical reactivity and biological activity. nih.gov

Prediction of Spectroscopic Properties from First Principles

First-principles, or ab initio, quantum chemical calculations provide a powerful framework for predicting the spectroscopic properties of molecules directly from the fundamental laws of quantum mechanics, without reliance on empirical parameters. Density Functional Theory (DFT) is a particularly prominent method in this domain, offering a favorable balance between computational cost and accuracy. nih.govnih.gov For this compound, DFT calculations can predict vibrational, nuclear magnetic resonance, and electronic spectra with high fidelity, aiding in the interpretation of experimental data.

These calculations typically begin with the optimization of the molecule's geometry to find its lowest energy structure. Using a specific functional, such as B3LYP, and a suitable basis set, like 6-311++G(d,p), the Schrödinger equation is solved to determine the electron distribution and molecular properties. nih.govikprress.org

Vibrational Spectra (IR and Raman)

Theoretical vibrational spectra are obtained by calculating the second derivatives of the energy with respect to atomic positions. This analysis yields harmonic vibrational frequencies and their corresponding intensities. While DFT calculations can be highly accurate, a known systematic overestimation of frequencies often necessitates the use of a scaling factor (typically around 0.96) to improve agreement with experimental spectra. nih.gov The character of each vibrational mode can be determined through a Potential Energy Distribution (PED) analysis. For this compound, key predicted vibrations would include the C=O stretching of the aldehyde group, C-H stretching and bending modes, aromatic ring vibrations, and the characteristic C-Cl and C-Br stretching frequencies. bohrium.com

Nuclear Magnetic Resonance (NMR) Spectra

The prediction of ¹H and ¹³C NMR chemical shifts is a crucial application of first-principles calculations in structure elucidation. The Gauge-Including Atomic Orbital (GIAO) method, coupled with DFT, is the standard for calculating the isotropic magnetic shielding tensors of each nucleus. nih.gov These shielding values (σ) are then converted into chemical shifts (δ) relative to a reference compound, typically tetramethylsilane (B1202638) (TMS), using a linear scaling equation. nrel.gov The calculations can accurately reflect the influence of the electron-withdrawing bromine, chlorine, and aldehyde substituents on the chemical shifts of the aromatic protons and carbons.

Electronic Spectra (UV-Vis)

To predict the electronic absorption spectrum, Time-Dependent DFT (TD-DFT) is employed. This method calculates the energies of electronic transitions from the ground state to various excited states. The output provides the excitation energies, which correspond to the absorption wavelengths (λ_max), and the oscillator strengths, which relate to the intensity of the absorption peaks. ikprress.org These calculations can identify the key molecular orbitals involved in the electronic transitions, such as the π → π* and n → π* transitions characteristic of aromatic carbonyl compounds.

Table 2: Exemplary First-Principles Prediction of Spectroscopic Data for this compound
Spectroscopic PropertyComputational MethodPredicted Value (Exemplary)Assignment / Description
IR Frequency (C=O stretch)DFT (B3LYP/6-311++G(d,p))~1710 cm⁻¹ (scaled)Stretching vibration of the aldehyde carbonyl group.
IR Frequency (C-Br stretch)DFT (B3LYP/6-311++G(d,p))~650 cm⁻¹ (scaled)Stretching vibration of the carbon-bromine bond.
¹H NMR Chemical Shift (Aldehyde H)GIAO-DFT~9.9 ppmProton of the -CHO group.
¹³C NMR Chemical Shift (Carbonyl C)GIAO-DFT~190 ppmCarbon of the C=O group.
UV-Vis Absorption (λ_max)TD-DFT~260 nmπ → π* electronic transition of the aromatic system.

The strong correlation typically observed between these first-principles predictions and experimental results makes computational spectroscopy an indispensable tool for the detailed characterization of molecules like this compound. ikprress.orgbohrium.com

Biological Activity and Pharmacological Potential of 3 Bromo 4 Chlorobenzaldehyde Derivatives

Anticancer Properties and Apoptosis Induction Mechanisms

A notable area of investigation for 3-bromo-4-chlorobenzaldehyde derivatives is their potential as anticancer agents. Studies have shown that these compounds can effectively inhibit the proliferation of various cancer cell lines, primarily by inducing programmed cell death, or apoptosis. mdpi.com

The anticancer potential of derivatives synthesized from this compound has been substantiated through numerous in vitro studies. For instance, a series of benzohydrazide (B10538) derivatives were synthesized and evaluated for their anticancer activity. One of the most potent compounds in this series demonstrated an IC50 value of 1.20 µM, indicating strong cytotoxic effects against cancer cells. nih.gov Similarly, novel Schiff bases have been investigated for their antitumor properties, with some showing significant inhibitory effects on the growth of various human cancer cell lines. nih.govnih.gov

In addition to in vitro assays, the efficacy of these derivatives has been explored in in vivo models. For example, a study on an amino-ester derivative that showed promising in vitro results against MCF-7 breast cancer cells also exhibited a significant decrease in solid tumor mass in an in vivo model. mdpi.com These findings highlight the therapeutic potential of this compound derivatives as anticancer agents.

Table 1: In Vitro Anticancer Activity of Selected this compound Derivatives

Compound/Derivative ClassCancer Cell LineIC50 (µM)Reference
BenzohydrazideHCT1161.20 nih.gov
Schiff BaseK562 (Leukemia)Varies nih.gov
Schiff BaseHEL (Leukemia)Varies nih.gov
Amino-esterMCF-7 (Breast)23.2 mdpi.com

The primary mechanism by which this compound derivatives exert their anticancer effects is through the induction of apoptosis. This process is often mediated by the activation of caspases, a family of enzymes crucial for programmed cell death. nih.gov The apoptotic pathway can be initiated through either the extrinsic (death receptor) or intrinsic (mitochondrial) pathway, both of which converge on the activation of executioner caspases like caspase-3. nih.gov

Studies have shown that treatment with these derivatives can lead to the activation of initiator caspases such as caspase-9, which is a key component of the intrinsic pathway. nih.gov The activation of caspase-9 subsequently triggers a cascade that leads to the activation of caspase-3, resulting in the cleavage of cellular substrates and ultimately, cell death. nih.gov Furthermore, some derivatives have been observed to induce apoptosis and autophagy in pancreatic cancer cells by inhibiting the glycolytic enzyme GAPDH. mdpi.comnih.gov This dual mechanism of inducing both apoptosis and autophagy underscores the multifaceted approach by which these compounds can combat cancer. mdpi.com

Antimicrobial and Antifungal Activity Assessment

In an era of increasing antimicrobial resistance, the development of new and effective antimicrobial agents is of paramount importance. Derivatives of this compound have demonstrated significant potential in this regard, with studies revealing their activity against a range of bacterial and fungal pathogens. wjbphs.com

Derivatives such as chalcones and Schiff bases synthesized from this compound have been evaluated for their antibacterial properties. nih.govnih.gov These compounds have shown activity against both Gram-positive and Gram-negative bacteria. wjbphs.com For instance, certain benzyl (B1604629) bromide derivatives have exhibited strong activity against Gram-positive bacteria and moderate activity against Gram-negative bacteria. nih.gov The antimicrobial efficacy of these compounds is often attributed to their specific chemical structures, which allow them to interact with and disrupt essential bacterial processes. wjbphs.com

Table 2: Antibacterial Spectrum of Selected this compound Derivatives

Derivative ClassBacterial TypeActivity LevelReference
Benzyl BromidesGram-PositiveStrong nih.gov
Benzyl BromidesGram-NegativeModerate nih.gov
General DerivativesGram-PositiveGood wjbphs.com
General DerivativesGram-NegativeNegligible wjbphs.com

The antifungal potential of this compound derivatives has also been a subject of investigation. nih.gov These compounds have been tested against various pathogenic fungi, with some exhibiting moderate to good activity. wjbphs.comnih.gov The ability of these derivatives to inhibit fungal growth suggests that they could be developed into new antifungal therapies. nih.gov The mechanism of action is thought to involve the disruption of cellular antioxidation systems within the fungi, leading to an imbalance in redox homeostasis and subsequent cell death. nih.gov

An exciting and relatively new area of research is the potential for these compounds to modulate microbial resistance. While direct evidence for this compound derivatives is still emerging, the broader class of benzaldehydes has been shown to act as chemosensitizing agents. nih.gov These compounds can enhance the efficacy of conventional antifungal agents, potentially by disrupting the fungal antioxidation system. nih.gov This suggests a promising avenue for future research, where derivatives of this compound could be used in combination with existing antibiotics or antifungals to overcome resistance.

Enzyme Inhibition Studies and Biochemical Assay Applications

Research into the enzyme-inhibiting properties of substituted benzaldehydes has revealed significant activity, particularly against tyrosinase. A study on the inhibition of mushroom tyrosinase-catalyzed oxidation of 4-t-butylcatechol demonstrated that various 4-substituted benzaldehydes with electron-withdrawing groups act as inhibitors. researchgate.netnih.gov

Among the tested compounds, 4-bromobenzaldehyde (B125591) and 4-chlorobenzaldehyde (B46862), which are structurally related to this compound, showed notable inhibitory effects. The 50% inhibitory concentrations (IC50) were determined to be 114 μM for 4-bromobenzaldehyde and 175 μM for 4-chlorobenzaldehyde. researchgate.netnih.gov Kinetic analysis using Dixon plots indicated that these halogenated benzaldehydes function as partial noncompetitive inhibitors, similar to benzaldehyde (B42025) itself. researchgate.netnih.gov This suggests that the inhibitory activity is influenced by the nature and position of the substituent on the benzaldehyde ring. researchgate.netnih.gov

Table 1: Tyrosinase Inhibitory Activity of Substituted Benzaldehydes

CompoundIC50 (μM)Inhibition Type
4-bromobenzaldehyde114Partial Noncompetitive
4-chlorobenzaldehyde175Partial Noncompetitive
4-fluorobenzaldehyde (B137897)387Partial Noncompetitive
4-cyanobenzaldehyde822Mixed
4-nitrobenzaldehyde1846Noncompetitive

This interactive table is based on data from studies on mushroom tyrosinase inhibition. researchgate.netnih.gov

Interaction Studies with Biological Systems and Cellular Pathways

The interaction of small molecules with biological targets is fundamental to their pharmacological potential. While specific data for this compound is not available, the methodologies for studying such interactions are well-established.

Currently, there are no specific ligand-receptor binding studies available in the scientific literature for this compound. Such studies are crucial for identifying the specific protein targets of a compound and elucidating its mechanism of action at a molecular level.

No specific in silico docking or molecular modeling studies for this compound were identified in the reviewed literature. Molecular modeling is a powerful computational tool used to predict the binding affinity and interaction patterns between a ligand, such as a this compound derivative, and the active site of a target protein, like an enzyme or receptor. This approach can provide critical insights into the structural basis of biological activity and guide the design of more potent and selective derivatives.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 3 Bromo 4 Chlorobenzaldehyde Derivatives

Systematic Modification of the 3-Bromo-4-chlorobenzaldehyde Scaffold

Systematic modification of the this compound scaffold involves the synthesis of a series of analogues where specific parts of the molecule are altered to observe the resulting changes in activity and properties. Key points of modification on this scaffold would typically include:

The Aldehyde Group: The aldehyde functional group is a primary site for modification. It can be converted into other functional groups such as alcohols, carboxylic acids, imines (Schiff bases), or used in condensation reactions to form larger, more complex molecules. nih.gov For instance, the reaction of the aldehyde with amines can yield a variety of Schiff bases, introducing a wide range of substituents and functionalities.

The Aromatic Ring: The benzene (B151609) ring itself can be further substituted. Although already substituted with bromine and chlorine, the remaining positions (2, 5, and 6) are potential sites for the introduction of other groups, such as alkyl, alkoxy, nitro, or amino groups. These modifications can influence the electronic environment and steric properties of the molecule.

The Halogen Substituents: The bromine and chlorine atoms can be replaced by other halogens (fluorine or iodine) or other functional groups to study the effect of halogen bonding, lipophilicity, and electronic effects on the molecule's behavior.

A hypothetical series of modifications to the this compound scaffold and the potential impact on its properties are outlined in the interactive table below.

Modification Site Modification Potential Impact on Properties Example Derivative
Aldehyde GroupReduction to AlcoholIncreased polarity, potential for hydrogen bonding(3-Bromo-4-chlorophenyl)methanol
Aldehyde GroupOxidation to Carboxylic AcidIncreased acidity and water solubility3-Bromo-4-chlorobenzoic acid
Aldehyde GroupFormation of Schiff BaseIncreased structural diversity, potential for new biological interactionsN-benzylidene-3-bromo-4-chloroaniline
Aromatic RingAddition of a methoxy (B1213986) groupIncreased electron-donating character, altered metabolic stability3-Bromo-4-chloro-5-methoxybenzaldehyde
Halogen SubstituentsReplacement of Br with FIncreased electronegativity, potential for stronger halogen bonds3-Fluoro-4-chlorobenzaldehyde

Influence of Halogen Substituents on Biological and Chemical Properties

The presence and position of halogen substituents on an aromatic ring significantly influence a molecule's biological and chemical properties. nih.gov For this compound, the bromine and chlorine atoms at positions 3 and 4, respectively, have a profound effect.

Electronic Effects: Both bromine and chlorine are electron-withdrawing groups due to their electronegativity, which deactivates the aromatic ring towards electrophilic substitution. However, they are also ortho, para-directing for the same types of reactions due to resonance effects. The combined electronic influence of these two halogens will affect the reactivity of the aldehyde group and the aromatic ring.

Steric Effects: The size of the halogen atoms can influence the conformation of the molecule and its ability to bind to a biological target. Bromine is larger than chlorine, and their placement on the ring will create a specific steric profile that can be crucial for biological activity.

Halogen Bonding: Halogen atoms, particularly bromine and iodine, can participate in halogen bonding, a non-covalent interaction with electron-donating atoms. This type of interaction can be important for molecular recognition and binding to biological targets.

The following table summarizes the general influence of halogen substituents on molecular properties.

Property Influence of Bromine Influence of Chlorine
Electronegativity2.96 (Pauling scale)3.16 (Pauling scale)
van der Waals Radius1.85 Å1.75 Å
Lipophilicity Contribution (log P)Generally increases lipophilicityGenerally increases lipophilicity
Potential for Halogen BondingModerate to StrongWeak to Moderate

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) studies are computational methods that aim to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. jmaterenvironsci.com For derivatives of this compound, a QSAR model could be developed to predict their activity based on calculated molecular descriptors.

A typical QSAR study would involve:

Data Set: A series of this compound derivatives with experimentally determined biological activities (e.g., IC50 values for enzyme inhibition).

Descriptor Calculation: For each molecule in the series, a variety of molecular descriptors would be calculated. These can be classified as:

Electronic Descriptors: (e.g., partial charges, dipole moment) which describe the electronic properties of the molecule.

Steric Descriptors: (e.g., molecular volume, surface area) which describe the size and shape of the molecule.

Hydrophobic Descriptors: (e.g., log P) which describe the lipophilicity of the molecule.

Topological Descriptors: Which describe the connectivity of atoms in the molecule.

Model Building: Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), are used to build a mathematical equation that correlates the descriptors with the biological activity. jmaterenvironsci.com

Model Validation: The predictive power of the QSAR model is assessed using statistical validation techniques.

For a hypothetical series of antimicrobial this compound derivatives, a QSAR model might look like:

pMIC = c0 + c1(log P) + c2(Dipole Moment) + c3*(Molecular Surface Area)

Where pMIC is the negative logarithm of the minimum inhibitory concentration, and c0, c1, c2, and c3 are coefficients determined by the regression analysis. Such a model could indicate that increasing lipophilicity and molecular surface area while decreasing the dipole moment might lead to higher antimicrobial activity.

Computational Approaches to SAR/SPR (e.g., Chemoinformatics)

Chemoinformatics employs computational methods to analyze and predict the properties of chemical compounds, playing a crucial role in modern SAR and SPR studies. oncodesign-services.com For this compound derivatives, various chemoinformatic tools can be utilized.

Molecular Docking: This technique predicts the preferred orientation of a molecule when bound to a biological target, such as an enzyme or receptor. For a series of this compound derivatives, docking studies could reveal key interactions (e.g., hydrogen bonds, hydrophobic interactions, halogen bonds) that are important for binding and biological activity. This can help in understanding the SAR at a molecular level and guide the design of more potent analogues.

Pharmacophore Modeling: A pharmacophore is an ensemble of steric and electronic features that is necessary for optimal molecular interactions with a specific biological target. By aligning a set of active this compound derivatives, a common pharmacophore model can be generated. This model can then be used to screen virtual libraries of compounds to identify new potential leads with different chemical scaffolds but the same essential features for activity.

ADMET Prediction: Chemoinformatics tools can also be used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of this compound derivatives. Early prediction of these properties is crucial in the drug discovery process to identify compounds with favorable pharmacokinetic profiles and low toxicity.

Future Perspectives and Research Challenges for 3 Bromo 4 Chlorobenzaldehyde

Development of Novel Highly Efficient and Selective Synthetic Routes

The advancement of applications for 3-Bromo-4-chlorobenzaldehyde is intrinsically linked to the methods of its production. Current synthetic routes often face challenges related to efficiency, selectivity, and environmental impact, paving the way for significant research and development.

A primary challenge lies in the regioselectivity of the halogenation of the benzaldehyde (B42025) precursor. Traditional bromination methods for similar compounds, such as 4-fluorobenzaldehyde (B137897), have often relied on harsh conditions and catalysts like aluminum trichloride (B1173362) (AlCl₃). patsnap.comgoogle.com These Lewis acid catalysts, while effective, are typically used in large stoichiometric amounts, leading to significant generation of acidic and metallic waste streams, which pose serious effluent and disposal problems. google.com Furthermore, the use of elemental bromine presents considerable handling risks due to its high toxicity and corrosivity. patsnap.com

Future research is focused on developing greener and more efficient synthetic strategies. One promising area is the exploration of alternative, recyclable catalysts. For instance, processes using zinc bromide have been proposed as a more environmentally benign alternative to aluminum trichloride for the bromination of related halo-benzaldehydes, aiming for high yield and purity while reducing waste. google.com

Key Research Challenges:

Achieving high regioselectivity to avoid the formation of unwanted isomers.

Replacing hazardous reagents like elemental bromine with safer alternatives.

Developing robust, recyclable, and environmentally benign catalysts.

Optimizing reaction conditions to maximize yield and minimize energy consumption.

Synthetic Route Aspect Traditional Method Challenge Future Direction/Novel Approach
Catalyst Use of stoichiometric AlCl₃ leading to high waste generation. google.comDevelopment of recyclable catalysts (e.g., Zinc Bromide) or catalyst-free systems. google.comgoogle.com
Brominating Agent Use of toxic and corrosive liquid bromine. patsnap.comIn-situ generation of bromine or use of alternative brominating agents like NaBr/NaOCl. google.com
Process Efficiency Multiple steps with intermediate isolation.Development of one-pot, tandem reaction sequences. researchgate.netliberty.edu
Energy Input Often requires high temperatures for extended periods. Use of energy-efficient techniques like ultrasonication. google.com

Discovery of New Biological Activities and Therapeutic Applications

Halogenated aromatic compounds are a cornerstone of medicinal chemistry, and the unique electronic properties imparted by bromine and chlorine atoms make this compound an attractive starting point for the discovery of new bioactive molecules. While the compound itself is primarily an intermediate, its derivatives hold significant therapeutic potential.

Research into structurally similar compounds provides compelling evidence for this potential. For example, 3-bromo-4,5-dihydroxybenzaldehyde (B99904), a compound isolated from marine sources, has demonstrated significant antioxidant and cytoprotective effects in human keratinocytes. nih.gov It was found to protect skin cells from oxidative damage induced by hydrogen peroxide and UVB radiation by activating the Nrf2/HO-1 signaling pathway. nih.gov This suggests that derivatives of this compound could be explored for applications in dermatology and for conditions related to oxidative stress.

Furthermore, derivatives of the closely related 4-chlorobenzaldehyde (B46862) are being actively investigated for a range of therapeutic applications, including as anticancer and antimicrobial agents. researchgate.net The aldehyde group on the this compound scaffold is a versatile functional handle that allows for the synthesis of various classes of compounds, such as Schiff bases, chalcones, and other heterocycles, which are known to possess diverse pharmacological activities. The challenge lies in systematically synthesizing and screening libraries of these derivatives to identify novel therapeutic leads.

Key Research Challenges:

Lack of extensive biological screening data for derivatives of this compound.

Identifying specific protein targets or biological pathways modulated by these derivatives.

Understanding the contribution of each halogen atom to the biological activity and toxicity profile.

Rational Design of Derivatives with Tailored Properties

Moving beyond serendipitous discovery, the future of developing useful molecules from this compound lies in rational design. This involves a deep understanding of structure-activity relationships (SAR) to create derivatives with specific, pre-defined properties. The bromo and chloro substituents, along with the aldehyde group, serve as key anchor points for molecular design.

The electronic properties of the halogen atoms (inductive effect vs. resonance effect) and their positions on the aromatic ring can be fine-tuned to modulate the reactivity and binding affinity of derivatives to biological targets. For instance, in drug design, these halogens can form halogen bonds, a type of non-covalent interaction that can enhance binding to a protein's active site, thereby improving potency and selectivity.

The aldehyde functionality allows for straightforward chemical modification to build molecular complexity. It can be converted into amines, alcohols, carboxylic acids, or used in condensation reactions to form a vast array of heterocyclic structures. The challenge for researchers is to use computational modeling and SAR studies to predict which modifications will lead to desired outcomes, whether it be enhanced biological activity, specific photophysical properties for materials science, or improved metabolic stability for pharmaceutical applications. The study of 3-bromo-4,5-dihydroxybenzaldehyde serves as a good example, where the combination of the bromo and hydroxyl groups results in potent antioxidant activity. nih.gov Rational design could be employed to create analogs that are more potent, more stable, or have better cell permeability.

Key Research Challenges:

Developing accurate computational models to predict the properties of novel derivatives.

Synthesizing designed compounds in an efficient and stereoselective manner.

Elucidating detailed structure-activity relationships through systematic biological and physical testing.

Integration with Advanced Technologies (e.g., Flow Chemistry, Machine Learning in Synthesis)

The synthesis and optimization of processes involving this compound and its derivatives are poised to be revolutionized by the integration of advanced technologies like flow chemistry and machine learning.

Flow Chemistry: Continuous flow chemistry offers numerous advantages over traditional batch processing, including enhanced heat and mass transfer, improved safety for handling hazardous reagents, and greater control over reaction parameters. nih.govbeilstein-journals.org For reactions involving reactive intermediates or highly exothermic steps, such as certain aldol (B89426) or halogenation reactions, flow reactors can significantly improve yield and selectivity while minimizing the formation of side products. nih.gov The transposition of synthetic routes for this compound or its derivatives to a flow-based protocol could lead to more efficient, scalable, and safer manufacturing processes.

Machine Learning (ML): The complexity of chemical reactions, with their many variables (temperature, solvent, catalyst, concentration), makes them ideal candidates for optimization using machine learning algorithms. beilstein-journals.orgnih.gov ML models can be trained on existing reaction data to predict reaction outcomes, such as yield or selectivity, under different conditions. acs.org This predictive power can dramatically reduce the number of experiments needed to find the optimal conditions for synthesizing this compound or a specific derivative, saving time and resources. nih.gov Furthermore, ML can aid in computer-aided synthesis planning, potentially suggesting novel and more efficient synthetic routes that a human chemist might not consider. beilstein-journals.org

Key Research Challenges:

The high initial investment required for specialized flow chemistry equipment.

The need for large, high-quality datasets to effectively train machine learning models for reaction prediction and optimization. beilstein-journals.org

Developing integrated systems where ML algorithms can autonomously control robotic platforms (self-driving labs) to optimize reactions in real-time. nih.gov

Environmental and Toxicological Considerations in Industrial Scale-up

As with any chemical intended for large-scale production, a thorough evaluation of the environmental and toxicological profile of this compound is critical. The long-term viability of its industrial use depends on ensuring that its synthesis, use, and disposal are sustainable and safe.

Toxicological Profile: According to available safety data, this compound is classified as harmful if swallowed and causes skin and eye irritation. nih.govsigmaaldrich.com However, comprehensive toxicological data, including studies on chronic exposure, carcinogenicity, mutagenicity, and reproductive toxicity, are limited. A significant research challenge is to conduct these detailed studies to fully understand its potential impact on human health. Studies on related halogenated benzenes and benzaldehyde itself can provide initial guidance, but compound-specific data is essential. researchgate.netnih.govnih.gov

Environmental Fate and Impact: The environmental impact begins with the manufacturing process. As noted, traditional synthetic routes can generate significant hazardous waste. google.com Adopting green chemistry principles is paramount for industrial scale-up. acs.orgresearchgate.netshodhsagar.com This includes using less hazardous solvents, minimizing waste through atom-economical reactions, and designing processes that are inherently safer. acs.org Research is needed to assess the biodegradability of this compound and its potential for bioaccumulation. Its physical properties, such as water solubility and vapor pressure, will determine its fate and transport in the environment, influencing its potential to contaminate soil and water systems. nih.gov

Key Research Challenges:

Q & A

Q. What methodologies validate the environmental safety of waste containing this compound?

  • Waste Treatment : Neutralize aldehyde groups with sodium bisulfite before incineration. Partner with certified waste management firms for halogen-specific disposal, as per .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.